1-(2-Chloro-5-pyrimidinyl)ethanamine
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Overview
Description
(1R)-1-(2-Chloropyrimidin-5-yl)ethylamine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines. This compound features a pyrimidine ring substituted with a chlorine atom at the 2-position and an ethylamine group at the 5-position. The (1R) configuration indicates the specific stereochemistry of the ethylamine group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Chlorination: The pyrimidine derivative undergoes chlorination to introduce a chlorine atom at the 2-position. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Amine Introduction: The chlorinated pyrimidine is then reacted with an appropriate amine to introduce the ethylamine group at the 5-position. This step may require the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Chloropyrimidin-5-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxo derivatives or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrimidines with different functional groups.
Scientific Research Applications
(1R)-1-(2-Chloropyrimidin-5-yl)ethylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Fluoropyrimidin-5-yl)ethylamine: Similar structure with a fluorine atom instead of chlorine.
(1R)-1-(2-Bromopyrimidin-5-yl)ethylamine: Similar structure with a bromine atom instead of chlorine.
(1R)-1-(2-Iodopyrimidin-5-yl)ethylamine: Similar structure with an iodine atom instead of chlorine.
Uniqueness
(1R)-1-(2-Chloropyrimidin-5-yl)ethylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The specific stereochemistry (1R) also plays a crucial role in its biological activity and selectivity.
Properties
Molecular Formula |
C6H8ClN3 |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
1-(2-chloropyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4(8)5-2-9-6(7)10-3-5/h2-4H,8H2,1H3 |
InChI Key |
IIPPNGGHPWLUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(N=C1)Cl)N |
Origin of Product |
United States |
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